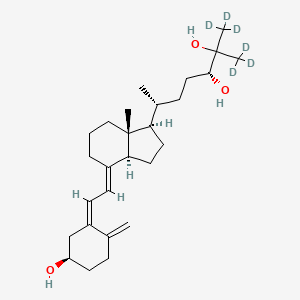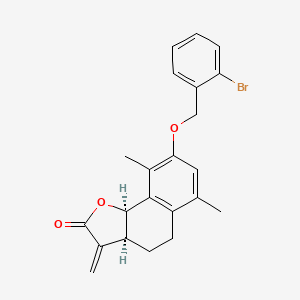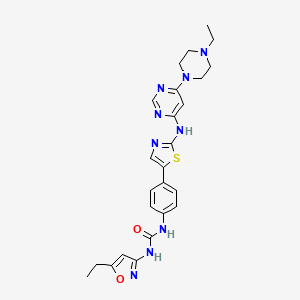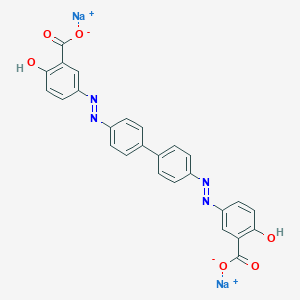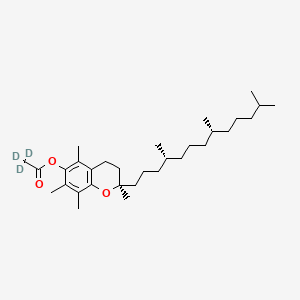
(+/-)-alpha-Tocopherol Acetate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-alpha-Tocopherol Acetate-d3 is a deuterated form of alpha-tocopherol acetate, which is a synthetic form of vitamin E. This compound is often used as an internal standard in mass spectrometry for the quantification of alpha-tocopherol acetate. The deuterium labeling allows for precise tracking and measurement in various biochemical assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-alpha-Tocopherol Acetate-d3 typically involves the deuteration of alpha-tocopherol acetate. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often require a catalyst like palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-alpha-Tocopherol Acetate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tocopheryl quinone derivatives.
Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, forming alpha-tocopherol.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Tocopheryl quinone derivatives.
Reduction: Alpha-tocopherol.
Substitution: Various substituted tocopherol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(+/-)-alpha-Tocopherol Acetate-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of vitamin E and its derivatives.
Biology: Employed in studies investigating the metabolism and bioavailability of vitamin E in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of vitamin E in the body.
Industry: Applied in the formulation of dietary supplements and fortified foods to ensure accurate labeling and quality control.
Mécanisme D'action
The mechanism of action of (+/-)-alpha-Tocopherol Acetate-d3 is similar to that of alpha-tocopherol acetate. It acts as an antioxidant, protecting cells from oxidative damage by neutralizing free radicals. The deuterium labeling does not alter its antioxidant properties but allows for precise tracking in metabolic studies. The molecular targets include lipid membranes, where it prevents lipid peroxidation, and various enzymes involved in oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Tocopherol: The non-acetylated form of vitamin E, which is also an antioxidant but lacks the stability provided by the acetate group.
Gamma-Tocopherol: Another form of vitamin E with different antioxidant properties and biological activities.
Delta-Tocopherol: Known for its anti-inflammatory properties in addition to its antioxidant effects.
Uniqueness
(+/-)-alpha-Tocopherol Acetate-d3 is unique due to its deuterium labeling, which allows for precise quantification and tracking in scientific studies. This makes it particularly valuable in research settings where accurate measurement of vitamin E and its metabolites is crucial.
Propriétés
Formule moléculaire |
C31H52O3 |
|---|---|
Poids moléculaire |
475.8 g/mol |
Nom IUPAC |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i8D3 |
Clé InChI |
ZAKOWWREFLAJOT-BVMKUAJZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
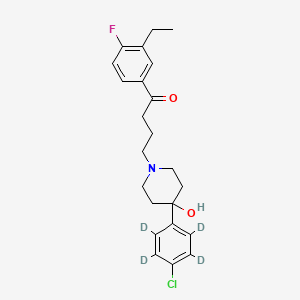
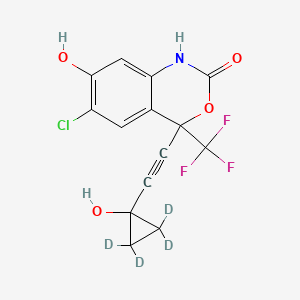

![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;chloride](/img/structure/B12423279.png)
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
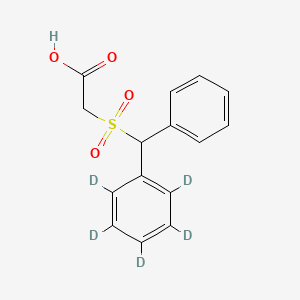
![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
